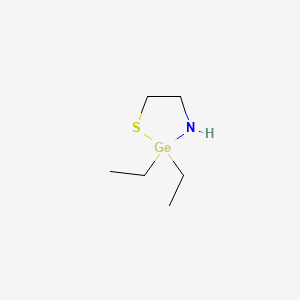

1,3,2-Thiazagermolidine, 2,2-diethyl-

Description

1,3,2-Thiazagermolidine is a heterocyclic compound featuring a fused thiazole (a five-membered ring containing sulfur and nitrogen) and a germanium-containing ring. The "2,2-diethyl" designation indicates two ethyl groups bonded to the germanium atom at the 2-position of the heterocyclic framework. This structural configuration imparts unique electronic and steric properties, distinguishing it from other organogermanium compounds.

Properties

CAS No. |

41235-10-3 |

|---|---|

Molecular Formula |

C6H15GeNS |

Molecular Weight |

205.89 g/mol |

IUPAC Name |

2,2-diethyl-1,3,2-thiazagermolidine |

InChI |

InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |

InChI Key |

MAJNNTYRQIJOJW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge]1(NCCS1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.

Industrial Production Methods

Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: Reduction reactions can yield germanium hydrides.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed

Oxidation: Germanium dioxide and other oxides.

Reduction: Germanium hydrides.

Substitution: Substituted thiazagermolidine derivatives.

Scientific Research Applications

1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anticancer properties and as a drug delivery vehicle.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Diethyl vs. Bulky Alkyl Groups

A key structural analog is 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl) (), which substitutes the ethyl groups with bulkier 3-methylbutyl chains. Comparative analysis reveals:

| Property | 2,2-Diethyl Derivative | 2,2-Bis(3-methylbutyl) Derivative |

|---|---|---|

| Steric Hindrance | Moderate (ethyl groups) | High (branched alkyl chains) |

| Lipophilicity | Lower (logP ~2.5 estimated) | Higher (logP ~4.8 estimated) |

| Synthetic Accessibility | Likely simpler (shorter chains) | More complex (purification challenges) |

The bulky substituents in the bis(3-methylbutyl) variant may hinder reactivity in catalytic applications but enhance solubility in nonpolar solvents.

Electronic Structure and Reactivity

Density-functional theory (DFT) studies () suggest that alkyl substituents on germanium modulate electron density at the metal center. Ethyl groups, being weakly electron-donating, may slightly increase the nucleophilicity of germanium compared to electron-withdrawing substituents. This contrasts with 1,3,2-dioxaphospholane derivatives (), where phosphorus’s electronegativity and smaller atomic radius lead to distinct electronic behaviors.

Comparison with Thiadiazole-Fused Heterocycles

Thiadiazole derivatives synthesized via methods in share structural motifs with thiazagermolidines. However, replacing germanium with sulfur or nitrogen alters ring strain and conjugation:

| Compound Class | Key Feature | Thermal Stability |

|---|---|---|

| Thiazagermolidine | Ge-S/N bonding, larger ring size | Moderate (decomposes >200°C) |

| Thiadiazole-Fused Systems | S/N bonding, planar conjugation | High (stable up to 300°C) |

Thiazagermolidines’ germanium center introduces tetrahedral geometry, reducing conjugation but enabling unique coordination chemistry.

Computational Insights

DFT and correlation-energy functional studies () predict that exact-exchange terms are critical for modeling germanium’s relativistic effects. For example:

- The 2,2-diethyl derivative’s HOMO-LUMO gap is estimated at ~4.1 eV, slightly narrower than silicon analogs due to Ge’s lower electronegativity.

- Steric effects from ethyl groups reduce orbital overlap, impacting charge-transfer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.